![molecular formula C24H28O2Si B14314255 (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-31-8](/img/structure/B14314255.png)
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups This particular compound features a silane core with a 4-methoxyphenyl group, two dimethyl groups, and a 3-(3-phenoxyphenyl)propyl group attached to the silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace one or more of the organic groups attached to the silicon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different organic groups.
Substitution: New organosilicon compounds with varied functional groups.
科学的研究の応用
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and coatings, where its properties enhance the performance of the final products.
作用機序
The mechanism of action of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The presence of the 4-methoxyphenyl and 3-(3-phenoxyphenyl)propyl groups enhances its reactivity and specificity towards certain biological targets. The compound can modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
類似化合物との比較
- (4-Methoxyphenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Comparison:
- Structural Differences: The position of the phenoxy group on the phenyl ring can vary, leading to differences in reactivity and properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards nucleophiles and electrophiles.
- Applications: While similar compounds may have overlapping applications, the unique structure of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane makes it particularly suitable for specific research and industrial applications.
特性
CAS番号 |
109627-31-8 |
|---|---|
分子式 |
C24H28O2Si |
分子量 |
376.6 g/mol |
IUPAC名 |
(4-methoxyphenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28O2Si/c1-25-21-14-16-24(17-15-21)27(2,3)18-8-10-20-9-7-13-23(19-20)26-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
InChIキー |
QRTIBKBSMMKMRR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


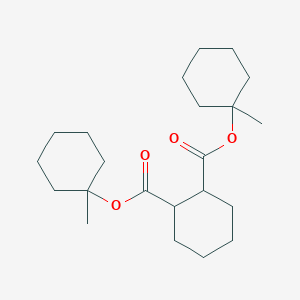
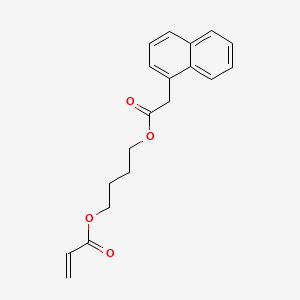
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
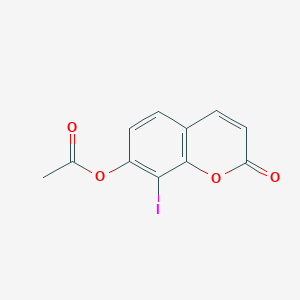

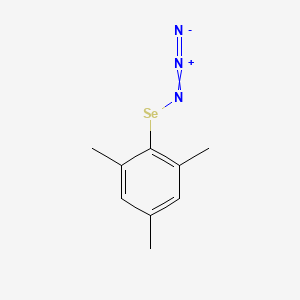

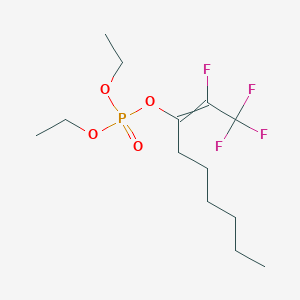
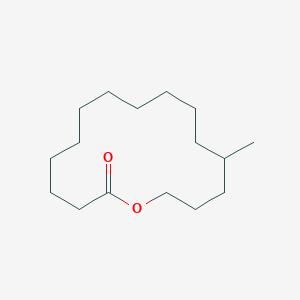
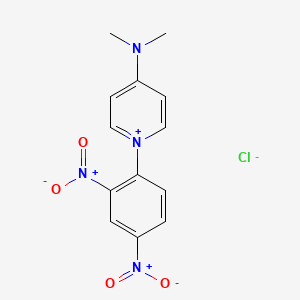

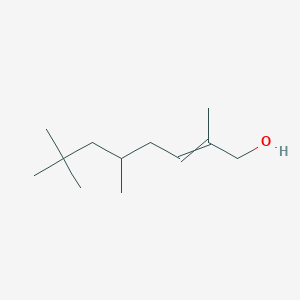
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
